3-(6-chloropyridin-3-yl)aniline
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Overview
Description
3-(6-chloropyridin-3-yl)aniline is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound consists of a pyridine ring substituted with a chlorine atom at the 6-position and an aniline group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloropyridin-3-yl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be achieved through the reflux method. This involves heating the reactants to their boiling points and maintaining the temperature for a specific period to ensure complete reaction .
Chemical Reactions Analysis
Types of Reactions
3-(6-chloropyridin-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives and pyridine derivatives .
Scientific Research Applications
3-(6-chloropyridin-3-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-(6-chloropyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to nicotinic acetylcholine receptors, disrupting normal neurotransmission. This mechanism is similar to that of other neonicotinoid compounds .
Comparison with Similar Compounds
Similar Compounds
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound shares a similar pyridine ring structure but has different substituents, leading to distinct properties and applications.
Thiacloprid: Another neonicotinoid compound with a similar mechanism of action, used primarily as an insecticide.
Uniqueness
3-(6-chloropyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
CAS No. |
897373-57-8 |
---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
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